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Compound of Interest

Compound Name:
5-(Difluoromethoxy)pyridin-2-

amine

Cat. No.: B177875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 5-(Difluoromethoxy)pyridin-2-amine (CAS No. 110861-14-8). Due to the

limited availability of public experimental spectra, this document focuses on predicted data,

typical spectroscopic characteristics of related structures, and standardized experimental

protocols. This guide is intended to assist researchers in the identification, characterization,

and quality control of this compound.

Compound Information:

IUPAC Name: 5-(Difluoromethoxy)pyridin-2-amine

Molecular Formula: C₆H₆F₂N₂O[1][2]

Molecular Weight: 160.12 g/mol [2][3]

Monoisotopic Mass: 160.04482 Da[1]

Mass Spectrometry (MS)
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Mass spectrometry is a critical technique for determining the molecular weight and

fragmentation pattern of a compound. The predicted mass spectral data for 5-
(Difluoromethoxy)pyridin-2-amine suggests several common adducts that may be observed

depending on the ionization technique employed.

Table 1: Predicted Mass Spectrometry Data[1]

Adduct Ion Calculated m/z

[M+H]⁺ 161.05210

[M+Na]⁺ 183.03404

[M+K]⁺ 199.00798

[M+NH₄]⁺ 178.07864

[M-H]⁻ 159.03754

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

A typical protocol for obtaining an ESI mass spectrum would involve the following steps:

Sample Preparation: A dilute solution of 5-(Difluoromethoxy)pyridin-2-amine is prepared

by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as

methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization source is used.

Infusion: The sample solution is introduced into the ion source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Ionization Parameters: The ESI source parameters are optimized to achieve a stable signal.

Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20

psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.

Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes

over a mass range of m/z 50-500.
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Expected Fragmentation:

The fragmentation of protonated 5-(Difluoromethoxy)pyridin-2-amine ([M+H]⁺) in tandem

MS/MS experiments would likely involve the loss of the difluoromethoxy group or cleavage of

the pyridine ring. The specific fragmentation pattern provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic

molecule. For 5-(Difluoromethoxy)pyridin-2-amine, ¹H, ¹³C, and ¹⁹F NMR are all highly

informative.

Table 2: Predicted ¹H NMR Spectral Data

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.5 - 6.7 d ~8-9

H-4 7.3 - 7.5 dd ~8-9, ~2-3

H-6 7.9 - 8.1 d ~2-3

NH₂ 4.5 - 5.5 br s -

OCHF₂ 6.5 - 7.5 t ~73-75 (JHF)

Table 3: Predicted ¹³C NMR Spectral Data
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 155 - 160

C-3 110 - 115

C-4 135 - 140

C-5 140 - 145

C-6 145 - 150

OCHF₂ 115 - 120 (t, JCF ~240-260 Hz)

¹⁹F NMR Spectroscopy:

A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

This signal will appear as a doublet due to coupling with the geminal proton.

Predicted Chemical Shift (δ, ppm): -80 to -90 (relative to CFCl₃)

Multiplicity: Doublet

Coupling Constant (JFH, Hz): ~73-75

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 5-(Difluoromethoxy)pyridin-2-amine is

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer is used for data acquisition.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-

4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a

spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of

scans (1024 or more) due to the lower natural abundance of ¹³C.
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¹⁹F NMR Acquisition: A standard one-pulse sequence, often without proton decoupling to

observe H-F coupling, is used. The spectral width is set to encompass the expected

chemical shift range for fluorinated ethers.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (amine) Stretch 3450 - 3300[4][5]
Medium (two bands

for primary amine)

C-H (aromatic) Stretch 3100 - 3000 Medium to Weak

C=C, C=N (aromatic

ring)
Stretch 1650 - 1450 Medium to Strong

N-H (amine) Bend 1650 - 1580[5] Medium

C-O (ether) Stretch 1250 - 1050 Strong

C-F Stretch 1100 - 1000 Strong

C-H (aromatic) Out-of-plane bend 900 - 675 Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation: A small amount of the solid 5-(Difluoromethoxy)pyridin-2-amine is

placed directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory is used.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or

synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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